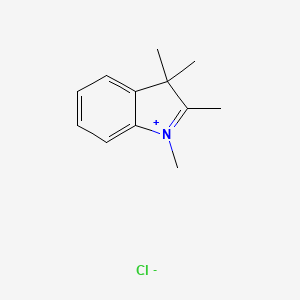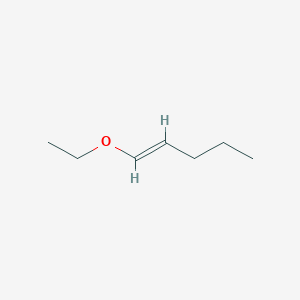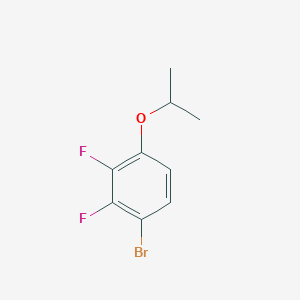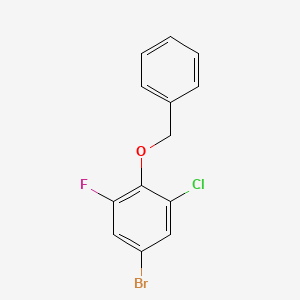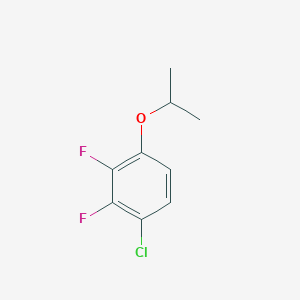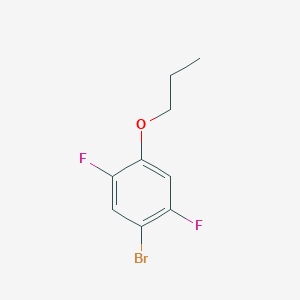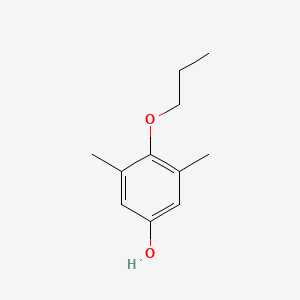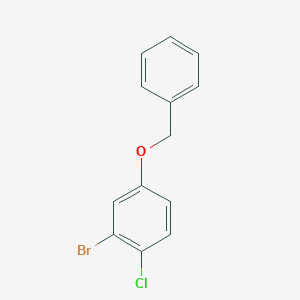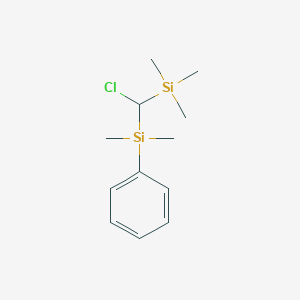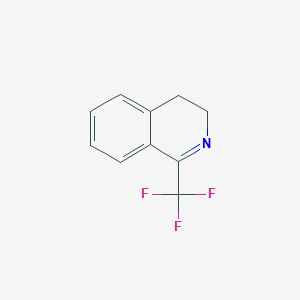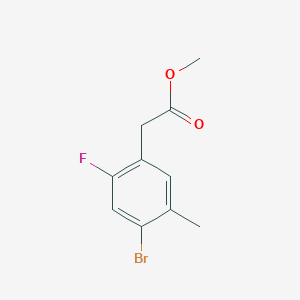
1-Chloro-3-ethoxy-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-ethoxy-5-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 1881332-01-9 . It has a molecular weight of 224.61 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClF3O/c1-2-14-8-4-6 (9 (11,12)13)3-7 (10)5-8/h3-5H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a liquid . Its molecular weight is 224.61 .Scientific Research Applications
Supramolecular Chemistry and Nanotechnology Applications
Benzene-1,3,5-tricarboxamide derivatives demonstrate significant utility in nanotechnology and polymer processing due to their ability to self-assemble into nanometer-sized rod-like structures stabilized by threefold H-bonding. This property is exploited in creating materials with novel properties for biomedical applications, showcasing the versatility of benzene derivatives in supramolecular chemistry and nanotechnology (Cantekin, de Greef, & Palmans, 2012).
Environmental and Bioremediation Studies
Chlorobenzenes, similar in structural aspects to chlorinated benzene derivatives, are recognized for their environmental persistence and toxicity. Studies focus on the environmental fate of these compounds, especially in soil, and explore remediation strategies that enhance their dissipation. The degradation pathways under anaerobic conditions and the potential for biodegradation or biomineralization of lower-chlorinated benzenes offer insights into soil remediation techniques for these pollutants (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).
Pharmacological and Biological Activity
The synthesis and evaluation of heterocyclic compounds bearing the triazine scaffold, related to the structural motif of benzene derivatives, highlight their broad pharmacological activities. These activities include antimicrobial, anticancer, and antiviral effects, indicating the potential of benzene derivatives in developing future drugs (Verma, Sinha, & Bansal, 2019).
Toxicological and Health Impact Studies
Research on benzene and its derivatives consistently points to their toxicological impacts, particularly concerning carcinogenicity and hematotoxicity. Studies on benzene exposure underscore the chemical's role in causing acute myelogenous leukemia and myelodysplastic syndrome, emphasizing the need for occupational safety and public health policies to mitigate exposure risks (Galbraith, Gross, & Paustenbach, 2010).
Safety and Hazards
properties
IUPAC Name |
1-chloro-3-ethoxy-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O/c1-2-14-8-4-6(9(11,12)13)3-7(10)5-8/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALVDGHGIVSGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Isopropenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B6307773.png)

